molecular formula C20H15ClN6O2 B2936921 N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chlorophenyl)pteridine-2,4-diamine CAS No. 946348-14-7

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chlorophenyl)pteridine-2,4-diamine

Cat. No.: B2936921
CAS No.: 946348-14-7
M. Wt: 406.83
InChI Key: SEKGJOHNNXZLDZ-UHFFFAOYSA-N
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Description

N²-(1,3-Benzodioxol-5-ylmethyl)-N⁴-(4-chlorophenyl)pteridine-2,4-diamine is a pteridine derivative characterized by a bicyclic pteridine core substituted at the N² position with a 1,3-benzodioxol-5-ylmethyl group and at the N⁴ position with a 4-chlorophenyl group. Pteridine derivatives are known for their diverse biological activities, including enzyme inhibition and antimicrobial effects. The benzodioxole moiety may enhance metabolic stability, while the 4-chlorophenyl group likely contributes to hydrophobic interactions in target binding .

Properties

IUPAC Name

2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(4-chlorophenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O2/c21-13-2-4-14(5-3-13)25-19-17-18(23-8-7-22-17)26-20(27-19)24-10-12-1-6-15-16(9-12)29-11-28-15/h1-9H,10-11H2,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKGJOHNNXZLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~2~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-chlorophenyl)pteridine-2,4-diamine is a synthetic compound belonging to the class of pteridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity based on various studies, including its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H15ClN4O2, with a molecular weight of approximately 304.76 g/mol. The compound features a pteridine core substituted with a benzodioxole moiety and a chlorophenyl group, which are essential for its biological activity.

The compound exhibits its biological effects primarily through inhibition of specific enzymes and modulation of signaling pathways. It has been shown to interact with various targets involved in cell proliferation and inflammation:

  • Inhibition of Protein Kinases : Studies indicate that pteridine derivatives can inhibit Src family kinases (SFKs), which play critical roles in cancer cell signaling pathways. The compound demonstrates selectivity for SFKs over other kinases, leading to reduced tumor growth in preclinical models .
  • Antioxidant Activity : It has been reported that several pteridine derivatives exhibit antioxidant properties by scavenging reactive oxygen species (ROS), which are implicated in inflammatory processes and cancer progression .
  • Anti-inflammatory Effects : In rodent models, the compound has shown significant anti-inflammatory activity by reducing markers of inflammation and tissue damage at low doses (0.01 mmol/kg) .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Effect Reference
SFK Inhibition High selectivity for SFKs; reduces tumor growth
Antioxidant Activity Scavenges ROS; protects against oxidative stress
Anti-inflammatory Reduces inflammation markers in vivo
Enzyme Inhibition Inhibits soybean lipoxygenase (IC50 ~ 100 nM)

Case Studies

Several studies have focused on the therapeutic potential of this compound:

  • Cancer Treatment : A study highlighted the effectiveness of pteridine derivatives in inhibiting tumor growth in xenograft models. The compounds demonstrated significant reductions in tumor size when administered orally, indicating promising pharmacokinetics and bioavailability .
  • Inflammatory Diseases : In a model of colitis, the compound exhibited potent anti-inflammatory effects with minimal tissue damage observed at therapeutic doses. This suggests its potential application in treating inflammatory bowel diseases .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound possesses favorable absorption characteristics and a suitable half-life for therapeutic use. Further research into its metabolic pathways and excretion is necessary to fully understand its pharmacological profile.

Comparison with Similar Compounds

Core Heterocycle and Substituent Analysis

The target compound’s pteridine core distinguishes it from other nitrogen-containing heterocycles, such as pyrimidines () or benzamides (). Key structural comparisons include:

Compound Class Core Structure Key Substituents Synthetic Route Highlights
Target Compound Pteridine N²: Benzodioxolylmethyl, N⁴: 4-ClPh Likely involves chloroacetamide intermediates (similar to )
Pyrimidine Derivatives () Pyrimidine C4: 2-Fluorophenyl, C5: 4-MeOPh aminomethyl Uses aminomethylation and halogenated aryl groups
Benzamide Derivatives () Benzamide 4-ClPh sulfamoyl, nitro groups Synthesized via sulfamoylation and nitro functionalization
  • Benzodioxole vs.
  • Chlorophenyl Substituents : The 4-chlorophenyl group is a common feature in bioactive compounds, as seen in both benzamide () and pyrimidine derivatives (), suggesting its role in enhancing lipophilicity and binding affinity .

Physicochemical and Conformational Properties

Crystal Packing and Stability

highlights the role of hydrogen bonding (e.g., C–H⋯O) and dihedral angles in stabilizing pyrimidine derivatives. The target compound’s benzodioxole and chlorophenyl groups may influence its conformation and intermolecular interactions, affecting solubility and bioavailability. For example:

  • Dihedral Angles : In pyrimidine analogs, dihedral angles between the core and substituents (e.g., 12.8° for fluorophenyl groups) impact planarity and binding . The target compound’s benzodioxolylmethyl group may introduce greater steric hindrance compared to smaller substituents.

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